EC-17 (disodiuM salt)
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Overview
Description
EC-17 (disodium salt) is a compound known for its fluorescent properties and its ability to target folate receptor alpha (FRα). It is primarily used as a contrast agent in scientific research, particularly in the field of oncology, due to its ability to bind specifically to FRα, which is overexpressed in certain types of cancer cells .
Preparation Methods
EC-17 (disodium salt) is synthesized by conjugating folate (vitamin B9) with fluorescein isothiocyanate (FITC) through an ethylenediamine spacer. The resulting compound, folate-FITC, forms a negatively charged fluorescent molecule that specifically targets cell-surface FRα and is subsequently internalized into the cytoplasm . The synthetic route involves the following steps:
- Activation of folate with a suitable activating agent.
- Conjugation of the activated folate with FITC using ethylenediamine as a spacer.
- Purification of the resulting folate-FITC conjugate.
- Conversion of the conjugate to its disodium salt form for improved solubility and stability .
Chemical Reactions Analysis
EC-17 (disodium salt) undergoes several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group in FITC can react with nucleophiles, leading to substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly involving the fluorescein moiety.
Complexation Reactions: EC-17 can form complexes with metal ions, which can affect its fluorescence properties
Common reagents and conditions used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride for redox reactions.
Metal Ions: Such as zinc and copper for complexation reactions
Scientific Research Applications
EC-17 (disodium salt) has a wide range of applications in scientific research:
Oncology: Used as a contrast agent for imaging cancer cells that overexpress FRα. .
Cell Biology: Employed in fluorescence microscopy to study the internalization and trafficking of folate receptors in cells
Drug Delivery: Investigated for its potential in targeted drug delivery systems, where it can deliver therapeutic agents specifically to cancer cells
Diagnostics: Used in diagnostic assays to detect the presence of FRα in biological samples
Mechanism of Action
EC-17 (disodium salt) exerts its effects by binding to folate receptor alpha (FRα) on the surface of cells. The binding is mediated by the folate moiety, which has a high affinity for FRα. Once bound, the compound is internalized into the cell via receptor-mediated endocytosis. Inside the cell, the fluorescein moiety emits fluorescence upon excitation, allowing for the visualization of the cells expressing FRα . This mechanism is particularly useful in identifying and targeting cancer cells that overexpress FRα .
Comparison with Similar Compounds
EC-17 (disodium salt) is unique due to its specific targeting of FRα and its fluorescent properties. Similar compounds include:
Folate-FITC: Another folate receptor-targeting fluorescent dye, but without the disodium salt form.
Folate-Rhodamine: A similar compound that uses rhodamine instead of fluorescein for fluorescence.
Folate-Cy5: Uses the Cy5 fluorophore for near-infrared fluorescence imaging
These compounds share the common feature of targeting folate receptors but differ in their fluorescent properties and applications .
Biological Activity
EC-17 (disodium salt) is a compound primarily recognized for its role as a folate receptor alpha (FRα) targeting contrast agent, exhibiting significant fluorescent properties. This compound is synthesized through the conjugation of folate (vitamin B9) and fluorescein isothiocyanate (FITC), which allows it to specifically bind to FRα, a receptor often overexpressed in various cancer cells. The molecular weight of EC-17 is approximately 917 kDa, and it has excitation and emission wavelengths of 470 nm and 520 nm respectively, making it useful in fluorescence microscopy applications.
EC-17 operates by targeting the FRα present on the surface of certain cancer cells. Upon binding, it is internalized into the cytoplasm, where it can be utilized for imaging and therapeutic purposes. The specificity of EC-17 for FRα allows for enhanced imaging contrast in tissues that express this receptor, particularly in malignant tumors.
In Vitro Studies
In vitro studies have demonstrated that EC-17 effectively labels cancer cell lines such as HeLa and KB cells. The signal-to-background ratio (SBR) for HeLa cells varies from 0.97 to 7.32 depending on the concentration used. This variability indicates a strong dependency on the molarity of the solution applied during fluorescence microscopy assays .
Table 1: In Vitro Fluorescence Activity of EC-17
Cell Line | SBR Range | Concentration (mg/mL) |
---|---|---|
HeLa | 0.97 - 7.32 | Varies |
KB | Not specified | Varies |
In Vivo Studies
In vivo experiments involving murine models have shown promising results. Mice injected with EC-17 exhibited a mean fluorescence signal of 42,234 ± 12,234 arbitrary units (au). Notably, strong fluorescence was observed in all malignant tumors expressing FRα, while no signal was detected in FRα-negative lesions .
Case Study: Tumor Imaging
A study involved injecting C57BL/6 mice with TC1 cells to form tumors. Once the tumor volume reached approximately 300 mm³, mice were administered EC-17 at a dosage of 0.1 mg/kg via tail vein injection. The fluorescence was measured three hours post-injection using Flocam, confirming the compound's efficacy in visualizing tumors with high FRα expression.
Safety and Toxicology
The safety profile of EC-17 has not been extensively documented; however, preliminary assessments indicate that it does not exhibit significant toxicity at the concentrations used for imaging purposes. Further studies are necessary to fully elucidate its safety profile and potential side effects.
Applications in Medicine
EC-17's primary application lies in its use as a contrast agent for imaging techniques such as fluorescence microscopy. Its ability to specifically target FRα makes it especially valuable in oncological diagnostics, where accurate tumor localization is crucial.
Potential Therapeutic Applications
Beyond imaging, there is potential for EC-17 to be explored as a therapeutic agent due to its targeted delivery mechanism. Future research may focus on combining this compound with therapeutic agents to enhance treatment efficacy against cancers that overexpress FRα.
Properties
IUPAC Name |
disodium;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[2-[(3'-hydroxy-6'-oxido-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethylamino]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H36N10O10S.2Na/c43-40-51-35-34(37(57)52-40)48-23(19-47-35)18-46-21-3-1-20(2-4-21)36(56)50-30(38(58)59)11-12-33(55)44-13-14-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42;;/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H,44,55)(H,50,56)(H,58,59)(H2,45,49,63)(H3,43,47,51,52,57);;/q;2*+1/p-2/t30-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZCXWNVKVTDID-ARIINYJRSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)[O-])OC3=O)C(=O)[O-])NCC7=CN=C8C(=N7)C(=O)NC(=N8)N.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)[O-])OC3=O)C(=O)[O-])NCC7=CN=C8C(=N7)C(=O)NC(=N8)N.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H34N10Na2O10S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
916.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.